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Abstract
(S)-5-Methylheptanal is a chiral aldehyde whose enantiomeric properties are of increasing

interest in the fields of flavor chemistry, pheromone research, and asymmetric synthesis. This

document provides a detailed overview of the known and predicted properties of the (S)-

enantiomer of 5-methylheptanal, including its physicochemical characteristics, potential

biological significance, and the analytical methodologies required for its synthesis and

characterization. Due to a scarcity of publicly available experimental data for this specific

enantiomer, this guide combines computed data with established experimental protocols for

analogous chiral molecules to provide a comprehensive resource for researchers.

Physicochemical Properties
The fundamental physicochemical properties of (S)-5-methylheptanal have been primarily

determined through computational models. These predicted values offer a valuable baseline for

experimental design and analysis.

Table 1: Computed Physicochemical Properties of (S)-5-Methylheptanal and Racemic 5-
Methylheptanal
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Property
(S)-5-
Methylheptanal

5-Methylheptanal
(Racemic)

Data Source

Molecular Formula C₈H₁₆O C₈H₁₆O PubChem[1][2]

Molecular Weight 128.21 g/mol 128.21 g/mol PubChem[1][2]

XLogP3-AA 2.4 2.4 PubChem[1][2]

Hydrogen Bond Donor

Count
0 0 PubChem[1][2]

Hydrogen Bond

Acceptor Count
1 1 PubChem[1][2]

Rotatable Bond Count 5 5 PubChem[1][2]

Exact Mass 128.120115130 Da 128.120115130 Da PubChem[1][2]

Topological Polar

Surface Area
17.1 Å² 17.1 Å² PubChem[1][2]

Note: Experimental data for properties such as specific rotation, boiling point, and refractive

index for the individual enantiomers are not readily available in the cited literature. It is

expected that the boiling point and refractive index of the individual enantiomers will be very

similar to that of the racemate, while the specific rotation will be of equal magnitude but

opposite sign for the (R)- and (S)-enantiomers.

Organoleptic and Biological Properties
While direct experimental data on the organoleptic properties of (S)-5-methylheptanal is
limited, the structurally related compound, (S)-5-methylhept-2-en-4-one, is a known key flavor

compound in hazelnuts.[3][4][5] This suggests that (S)-5-methylheptanal is likely to possess

distinct flavor and aroma characteristics. The odor profiles of chiral molecules can differ

significantly between enantiomers, and it is therefore probable that the (R)- and (S)-

enantiomers of 5-methylheptanal have different odor thresholds and descriptors.

The structural motifs present in 5-methylheptanal are also found in various insect

pheromones. Although no specific pheromonal activity has been definitively attributed to (S)-5-
methylheptanal in the reviewed literature, its potential role as a semiochemical warrants
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further investigation. The biological activity of pheromones is often highly dependent on the

stereochemistry of the molecule.

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, separation,

and characterization of (S)-5-methylheptanal, based on established methods for similar chiral

aldehydes.

Enantioselective Synthesis
An enantioselective synthesis of (S)-5-methylheptanal can be proposed based on asymmetric

organocatalysis, a powerful tool for the synthesis of chiral molecules. A representative synthetic

workflow is outlined below.
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Enantioselective Synthesis of (S)-5-Methylheptanal

Starting Materials:
- Pentanal
- Propanal

Asymmetric Aldol Reaction
- Chiral Proline Catalyst

- Organic Solvent (e.g., DMSO)

Intermediate:
(S)-2-Methyl-3-hydroxyheptanal

Dehydration
- Acid Catalyst (e.g., p-TsOH)

- Heat

Intermediate:
(S)-2-Methyl-2-heptenal

Selective Reduction of C=C bond
- Catalytic Hydrogenation (e.g., H₂, Pd/C)

- Controlled Conditions

Product:
(S)-5-Methylheptanal

Click to download full resolution via product page

Caption: Proposed workflow for the enantioselective synthesis of (S)-5-Methylheptanal.
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Methodology:

Asymmetric Aldol Reaction: Pentanal and propanal are reacted in the presence of a chiral

proline catalyst in an appropriate organic solvent (e.g., DMSO). The proline catalyst directs

the formation of the (S)-enantiomer of the aldol addition product, (S)-2-methyl-3-

hydroxyheptanal.

Dehydration: The intermediate aldol product is subjected to acid-catalyzed dehydration using

a catalyst such as p-toluenesulfonic acid (p-TsOH) with heating to yield (S)-2-methyl-2-

heptenal.

Selective Reduction: The carbon-carbon double bond of the enal is selectively reduced via

catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst) under controlled

conditions to avoid reduction of the aldehyde functionality, yielding the final product, (S)-5-
Methylheptanal.

Enantiomeric Separation and Analysis
The separation and analysis of the enantiomers of 5-methylheptanal can be effectively

achieved using chiral gas chromatography (GC).
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Chiral GC Analysis of 5-Methylheptanal Enantiomers

Sample Preparation:
- Racemic 5-Methylheptanal

- Dilution in appropriate solvent (e.g., hexane)

GC Injection
- Split/Splitless Inlet

Chiral Capillary Column
- e.g., Cyclodextrin-based stationary phase

- Temperature Program

Separation of Enantiomers
- Differential interaction with stationary phase

Detection
- Flame Ionization Detector (FID) or

- Mass Spectrometer (MS)

Data Analysis:
- Chromatogram with two resolved peaks

- Integration of peak areas to determine enantiomeric excess (ee)

Click to download full resolution via product page

Caption: Workflow for the chiral GC analysis of 5-Methylheptanal enantiomers.

Methodology:

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a

mass spectrometer (MS) is used.
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Chiral Column: A capillary column with a chiral stationary phase, such as a derivatized

cyclodextrin, is essential for enantiomeric resolution.

GC Conditions (Representative):

Injector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp

at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).

Detector Temperature: 250 °C

Data Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The

enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two

enantiomers in the chromatogram.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for

the structural confirmation of (S)-5-methylheptanal.

Table 2: Expected Spectroscopic Data for (S)-5-Methylheptanal
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Technique Expected Features

¹H NMR

- Aldehydic proton (CHO) signal around 9.6-9.8

ppm (triplet).- Signals for the protons on the

chiral center and adjacent methylenes in the

aliphatic region (approx. 0.8-2.5 ppm).- The use

of chiral shift reagents can be employed to

distinguish between enantiomers in a racemic

mixture.

¹³C NMR

- Carbonyl carbon (C=O) signal around 200-205

ppm.- Signals for the carbons of the alkyl chain

in the upfield region.

Mass Spectrometry (EI)

- A molecular ion peak (M⁺) at m/z = 128.-

Characteristic fragmentation patterns for an

aliphatic aldehyde, including loss of water, and

cleavage at the alpha and beta positions to the

carbonyl group.

Signaling Pathways and Biological Mechanisms
Currently, there is no specific information available in the scientific literature detailing the

involvement of (S)-5-methylheptanal in any biological signaling pathways or mechanisms of

action. Research into its potential role as a pheromone would necessitate the investigation of

its interaction with specific olfactory receptors and the subsequent neuronal signaling cascade.

Conclusion
(S)-5-Methylheptanal is a chiral molecule with significant potential for applications in various

fields of chemistry and biology. While experimentally determined data for this specific

enantiomer is not abundant, this guide provides a comprehensive overview based on

computed properties and established experimental protocols for analogous compounds.

Further research is required to fully elucidate the enantiomer-specific properties, particularly in

the areas of organoleptics and biological activity. The methodologies and data presented herein

offer a solid foundation for researchers and professionals to build upon in their future

investigations of (S)-5-methylheptanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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